molecular formula C20H23N3O2 B2386800 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea CAS No. 899947-33-2

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea

Cat. No.: B2386800
CAS No.: 899947-33-2
M. Wt: 337.423
InChI Key: ASCWSPDWBIDMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, an indole moiety, and a hydroxyethyl group attached to the urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.

    Urea Formation: The alkylated indole is reacted with benzyl isocyanate to form the urea derivative. This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

    Hydroxyethylation: Finally, the urea derivative is hydroxyethylated using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(1-methyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea: Similar structure with a methyl group instead of an ethyl group.

    1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyethyl)urea: Similar structure with a methoxyethyl group instead of a hydroxyethyl group.

    1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-chloroethyl)urea: Similar structure with a chloroethyl group instead of a hydroxyethyl group.

Uniqueness

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity

Properties

IUPAC Name

1-benzyl-3-(1-ethylindol-3-yl)-1-(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-22-15-18(17-10-6-7-11-19(17)22)21-20(25)23(12-13-24)14-16-8-4-3-5-9-16/h3-11,15,24H,2,12-14H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCWSPDWBIDMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.